molecular formula C8H8N4O B13739766 Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)

Cat. No.: B13739766
M. Wt: 176.18 g/mol
InChI Key: AXNKANUWEQYWQM-FAYCRXAESA-N
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Description

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) is a nitrogen-containing heterocyclic compound It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-(1-propenyl)pyrazine with an oxidizing agent to introduce the 4-oxide functionality. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxide group back to the parent pyrazine.

    Substitution: The amino and propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyrazine derivatives, while reduction can produce the corresponding pyrazine without the oxide group.

Scientific Research Applications

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarbonitrile: Another pyrazine derivative with a similar core structure but different functional groups.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.

Uniqueness

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

4-hydroxy-3-imino-6-[(E)-prop-1-enyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h2-3,5,10,13H,1H3/b3-2+,10-8?

InChI Key

AXNKANUWEQYWQM-FAYCRXAESA-N

Isomeric SMILES

C/C=C/C1=CN(C(=N)C(=N1)C#N)O

Canonical SMILES

CC=CC1=CN(C(=N)C(=N1)C#N)O

Origin of Product

United States

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